Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes and proteins involved in these processes
Comparison with Similar Compounds
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
84645-47-6 |
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Molecular Formula |
C14H15NO2S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C14H15NO2S2/c1-2-17-13(16)8-12-10-19-14(18)15(12)9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
MEJLKEYKUAVJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=S)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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